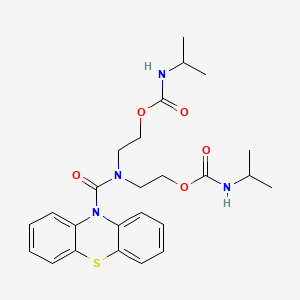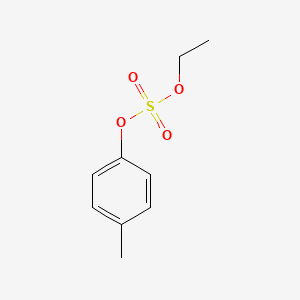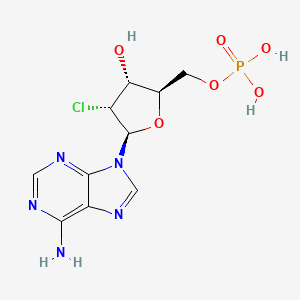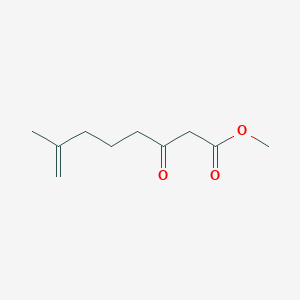
Methyl 7-methyl-3-oxooct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyl-3-oxooct-7-enoate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-methyl-3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide via an S_N2 reaction to introduce a methyl or primary alkyl group onto the α position of a ketone or ester . The reaction typically requires a strong base, such as sodium methoxide, and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. These reactions typically use carboxylic acids and alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to produce esters . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-methyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-methyl-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which methyl 7-methyl-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Methyl 7-methyl-3-oxooct-7-enoate can be compared with other esters and ketones:
Similar Compounds: Methyl acetoacetate, ethyl acetate, and methyl butyrate.
List of Similar Compounds
- Methyl acetoacetate
- Ethyl acetate
- Methyl butyrate
- Methyl 3-oxo-7-methyloct-6-enoate
Propiedades
Número CAS |
71203-75-3 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 7-methyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h1,4-7H2,2-3H3 |
Clave InChI |
KPJBPSFQKXOUSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

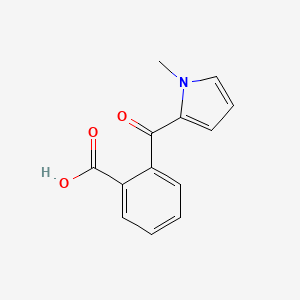
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)

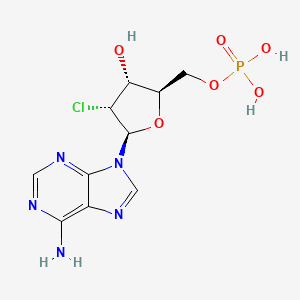
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
